N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine
Description
Properties
IUPAC Name |
N-[(2,6-dichloropyrimidin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-5(2)11-4-6-3-7(9)13-8(10)12-6/h3,5,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCAVQIQICQJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693766 | |
| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-44-9 | |
| Record name | 4-Pyrimidinemethanamine, 2,6-dichloro-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyrimidine Precursors
The foundational step in synthesizing N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine involves preparing the 2,6-dichloropyrimidine scaffold. A well-established method involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of a hindered amine base, such as N,N-diisopropylethylamine (DIPEA), to yield 4,6-dichloropyrimidine. For the target compound, further functionalization at the 4-position is required.
Amination Strategies for Secondary Amine Incorporation
Nucleophilic Substitution of Chloromethyl Intermediates
The chloromethyl group at position 4 undergoes nucleophilic displacement with propan-2-amine (isopropylamine). This reaction is typically conducted in polar aprotic solvents (e.g., isopropanol or DMF) at elevated temperatures (100–150°C) with a base to neutralize HCl byproducts. For example, in a similar reaction, 5-amino-4,6-dichloro-2-methylpyrimidine reacted with 4-aminotetrahydropyran hydrochloride in isopropanol at 100°C for 24 hours, achieving full conversion. Adapting these conditions, the target compound can be synthesized as follows:
Reaction Conditions:
Palladium-Catalyzed Amination
Palladium catalysis offers an alternative route, particularly if the chloromethyl group exhibits low reactivity. As demonstrated in Source, Pd catalysts (e.g., Pd(dba)₂ with Xantphos) enable C–N bond formation under milder conditions. For instance, the diamination of 4,6-dichloropyrimidine with adamantane-containing amines achieved high yields via sequential mono- and di-amination steps. Applying this methodology:
Catalytic System:
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃
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Solvent: Toluene
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Temperature: 110°C
Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar solvents like isopropanol facilitate nucleophilic substitution by stabilizing transition states, while toluene optimizes Pd-catalyzed reactions by enhancing ligand solubility. Elevated temperatures (100–150°C) are critical for overcoming the activation energy of substitution reactions, as evidenced by the amination of 5-amino-4,6-dichloro-2-methylpyrimidine at 150°C.
Tautomeric Equilibria and Reactivity
Pyrimidine derivatives, such as 4-amino-6-chloropyrimidine, exist in tautomeric equilibrium between amine (A ) and imine (B ) forms. This equilibrium enhances proton mobility at the NH–Het bond, facilitating deprotonation and subsequent amide complex formation in Pd-catalyzed reactions. For this compound, the imine tautomer may similarly accelerate amination by stabilizing Pd intermediates.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Isopropanol, 100°C, DIPEA | ~85–90% | Simple setup, high scalability | Requires high-purity chloromethyl precursor |
| Pd-Catalyzed Amination | Toluene, 110°C, Pd₂(dba)₃/Xantphos | ~75–80% | Mild conditions, functional group tolerance | Higher cost due to Pd catalysts |
Chemical Reactions Analysis
Types of Reactions
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antitumor Activities
Research has shown that compounds containing pyrimidine derivatives, such as N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine, exhibit promising antiviral and antitumor properties. For instance, studies have indicated that substituted pyrimidines can act as inhibitors of key enzymes involved in viral replication and cancer cell proliferation. Specifically, the presence of the dichloro group enhances the biological activity of these compounds by improving their binding affinity to target proteins .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the inhibition of critical pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition is particularly relevant in the treatment of lung cancer, where aberrant EGFR signaling plays a pivotal role in tumor growth and metastasis .
Agrochemicals
Herbicidal Properties
The compound has also been explored for its potential use as a herbicide. Research indicates that pyrimidine derivatives can disrupt plant growth by inhibiting specific enzymes involved in amino acid synthesis. This makes them suitable candidates for developing new herbicides that target weed species while minimizing harm to crops .
Case Studies
A notable case study involved the synthesis of various pyrimidine derivatives, including this compound, which were tested for herbicidal activity against common agricultural weeds. The results demonstrated a significant reduction in weed biomass when treated with these compounds compared to untreated controls, highlighting their effectiveness as potential herbicides .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves nucleophilic substitution reactions on pyrimidine derivatives. Various methodologies have been reported, including:
- N-Arylation Reactions : Utilizing aryl amines to introduce substituents onto the pyrimidine ring.
- Amination Processes : Employing palladium-catalyzed amination techniques to enhance yields and selectivity .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure by analyzing chemical shifts.
- Mass Spectrometry (MS) : Employed to confirm molecular weight and composition.
Mechanism of Action
The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with 3-[(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-1-piperidyl]-3-oxo-propanenitrile
This compound (CAS: 1092578-47-6) shares a pyrimidine backbone but differs significantly in substitution patterns and complexity:
| Property | N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine | 3-[(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-1-piperidyl]-3-oxo-propanenitrile |
|---|---|---|
| Molecular Formula | C₈H₁₁Cl₂N₃ | C₁₆H₂₀N₆O |
| Molecular Weight | 220.10 g/mol | 312.38 g/mol |
| Key Functional Groups | Dichloropyrimidine, secondary amine | Pyrrolopyrimidine, piperidine, nitrile, ketone |
| Structural Complexity | Low (single heterocycle, simple substituents) | High (fused pyrrolopyrimidine, stereochemical centers, multiple substituents) |
| Potential Solubility | Moderate (polar amine enhances solubility) | Lower (bulky hydrophobic groups may reduce aqueous solubility) |
Key Differences :
- The target compound’s dichloropyrimidine core may confer greater reactivity in electrophilic substitution compared to the pyrrolopyrimidine system, which is stabilized by aromatic fusion .
- The secondary amine in the target compound could enhance solubility and bioavailability relative to the nitrile and ketone groups in the analog, which may require metabolic activation .
Comparison with N-Aryl-2,6-Dimethylfuro[2,3-d]pyrimidin-4-amines
Compounds such as N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines (e.g., compounds 2–7, 11, and 12 in Scheme 2 of ) exhibit distinct structural and functional variations:
| Property | This compound | N-Aryl-2,6-Dimethylfuro[2,3-d]pyrimidin-4-amines |
|---|---|---|
| Core Structure | Pyrimidine with Cl substituents | Furopyrimidine (fused furan-pyrimidine) |
| Substituents | Chlorine atoms, methylpropan-2-amine | Methyl groups, aryl amines |
| Electron Effects | Electron-withdrawing (Cl) | Electron-donating (methyl, furan) |
| Biological Interactions | Potential halogen bonding | Aryl groups may enable π-π stacking |
Key Differences :
- The furopyrimidine core in the analogs introduces a fused oxygen-containing ring, which may improve metabolic stability compared to the dichloropyrimidine system .
- Aryl substituents in the analogs could enhance binding to aromatic protein pockets, whereas the target compound’s chlorine atoms may favor interactions with hydrophobic or halogen-sensitive receptors .
Biological Activity
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a dichloropyrimidine ring substituted at the 2 and 6 positions and an amine group linked to a propan-2-amine moiety. Its molecular formula is with a molecular weight of approximately 206.07 g/mol. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological applications, particularly in pharmacology.
Biological Activity Overview
This compound has been studied for its potential antiviral and anticancer properties, similar to other dichloropyrimidine derivatives. Notably, these compounds have shown promise as inhibitors in various biological pathways related to cancer cell proliferation and viral replication.
Research indicates that this compound may interact with specific biological targets, potentially influencing pathways involved in cell cycle regulation and apoptosis. For instance, studies on related compounds have demonstrated their ability to inhibit CDC20, a protein crucial for cell cycle progression, leading to increased apoptosis in cancer cells .
Anticancer Activity
A study highlighted the modification of pyrimidine groups to improve the IC50 values in various cancer cell lines. For example, replacing the pyrimidine with 4,6-dichloropyrimidin-2-amine improved the IC50 value by 2–5-fold in several cell lines, including MCF-7 breast cancer cells .
Table 1: IC50 Values for Various Compounds
| Compound Name | Cell Line | IC50 Value (μM) |
|---|---|---|
| Apcin | MCF-7 | ~10 |
| Compound 22 | MDA-MB-468 | <10 |
| Compound 25 | MDA-MB-231 | >30 |
This table illustrates the comparative effectiveness of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines against different cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines, a comparison with structurally similar compounds is useful.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-2,6-dichloropyrimidine | Amino group on pyrimidine | Role in nucleic acid synthesis |
| 2-Amino-4,6-dichloropyrimidine | Amino group at different position | Exhibits different biological activities |
| N-(pyrimidin-4-yl)propan-2-amines | Pyrimidine ring without chlorine | Less reactive due to lack of halogen substituents |
| 5-Chloro-N-(pyrimidinyl)propanamide | Chlorine at position 5 | Potentially different pharmacological profiles |
This table highlights how N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines' unique combination of chlorine substitution and amine functionality may enhance its reactivity and biological activity compared to other compounds.
Q & A
Q. What are the common synthetic routes for N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, analogous pyrimidine derivatives are synthesized by reacting halogenated pyrimidines with primary or secondary amines under alkaline conditions. In one protocol, K₂CO₃ in dimethylformamide (DMF) at 100°C for 10 hours facilitated the coupling of pyrimidine intermediates with amine groups, followed by purification via column chromatography (petroleum ether/ethyl acetate) . Optimizing reaction parameters such as temperature, solvent polarity, and catalyst loading (e.g., LiH in DMF for alkylation) can improve yields. Comparative studies suggest that stepwise purification (e.g., liquid-liquid extraction followed by silica gel chromatography) enhances purity .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be identified?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify NH stretches (~3400 cm⁻¹) and aromatic C-Cl vibrations (~700–800 cm⁻¹) .
- ¹H/¹³C NMR : Look for pyrimidine ring protons (δ 7.2–8.3 ppm) and methyl groups (δ 1.2–3.9 ppm). For example, N-methyl protons in similar compounds appear as singlets at δ 3.3–3.9 ppm, while aromatic protons show multiplet splitting .
- Mass Spectrometry : Confirm molecular weight (e.g., 214.27 g/mol for analogous C₁₂H₁₄N₄ compounds) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional chemical hygiene plans, including:
- Mandatory 100% score on safety exams (e.g., fire hazards, waste disposal) before lab work .
- Use of fume hoods for reactions involving volatile solvents (e.g., DMF, ethyl acetate).
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design of novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental data to optimize conditions (e.g., solvent effects, steric hindrance) . Molecular docking simulations can also assess binding affinity to biological targets (e.g., enzymes inhibited by pyrimidine derivatives) .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
Q. What methodologies enable comparative analysis of this compound's reactivity with structural analogs?
- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., varying pH, temperature). For example, compare halogen substitution effects (Cl vs. Br) on nucleophilic aromatic substitution rates . Use Hammett plots to correlate electronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine rings) with reaction rates .
Q. How can advanced data management systems improve reproducibility in studies involving this compound?
- Methodological Answer : Implement chemical informatics platforms (e.g., PubChem, ICReDD databases) to track reaction parameters, spectral data, and purity metrics. Machine learning algorithms can identify trends in failed reactions (e.g., solvent incompatibility) and suggest optimizations . Secure cloud-based storage ensures data integrity and collaboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
